molecular formula C10H17NO3 B1203358 6-((2-Methyl-1-oxoallyl)amino)hexanoic acid CAS No. 59178-92-6

6-((2-Methyl-1-oxoallyl)amino)hexanoic acid

Cat. No. B1203358
CAS RN: 59178-92-6
M. Wt: 199.25 g/mol
InChI Key: FSFFIYOYBDBDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05851546

Procedure details

Methacryloyl chloride was reacted with 6-amino caproic acid to give N-methacryloyl 6-amino caproic acid. This was then esterified with p-nitrophenol using standard synthetic methods to give N-methacryloyl 6-amino caproyl p-nitrophenol. 0.5 gm (0.0018 mol) N-isobutyryl 6-amino osproyl 2-amino pyridine, 0.4 gm N-methacryloyl histidine and 0.1071 gm CoCl2.6H2O were dissolved in 5 ml methanol and stirred for 1 hour. Methanol was then removed under reduced pressure. This was further diluted with 3.5 gm 2-hydroxyethyl methacrylate and 0.5 ml ethylene glycol dimethacrylate, and 100 mg azobisisobutyronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[NH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[C:1]([NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.